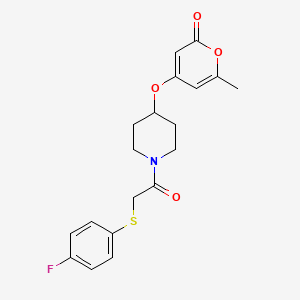

4-((1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Description

This compound features a pyran-2-one core substituted with a methyl group at position 6 and a piperidin-4-yloxy moiety at position 2. The piperidine ring is further functionalized with a 2-((4-fluorophenyl)thio)acetyl group.

Properties

IUPAC Name |

4-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO4S/c1-13-10-16(11-19(23)24-13)25-15-6-8-21(9-7-15)18(22)12-26-17-4-2-14(20)3-5-17/h2-5,10-11,15H,6-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAZZWNQVWVNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one , identified by its CAS number 1797260-59-3, is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 390.5 g/mol. The structure features a piperidine ring, a fluorophenyl group, and a pyranone core, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against several bacterial strains.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models.

- Cytotoxicity : Evaluation of cytotoxic effects on cancer cell lines indicates selective toxicity, which is crucial for therapeutic applications.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit enzymes that play a role in inflammatory pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors involved in pain and inflammation.

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduces markers of inflammation in vitro | |

| Cytotoxicity | Selective toxicity towards cancer cells |

Table 2: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| 4-(Fluorophenyl)thioacetylpiperidine | Moderate | High | Low |

| 4-(Chlorophenyl)thioacetylpiperidine | High | Moderate | Moderate |

| 4-(Methylphenyl)thioacetylpiperidine | Low | High | High |

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial properties of the compound against various pathogens, including Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations as low as 0.5 mg/mL, suggesting potential for development as an antibiotic agent. -

Anti-inflammatory Mechanism Exploration :

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The study demonstrated a reduction in inflammatory cytokines (e.g., TNF-alpha, IL-6) following treatment, highlighting its potential as a therapeutic agent for inflammatory diseases. -

Cytotoxicity Assessment :

In vitro assays were conducted to assess the cytotoxic effects on different cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values indicating selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development in oncology.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit antiviral properties. Compounds structurally similar to this compound have shown efficacy against various viral strains, including rhinoviruses and other RNA viruses. A study highlighted that structural modifications significantly affect antiviral potency, suggesting that this compound may also possess similar capabilities due to its structural characteristics .

Anticancer Properties

The compound's ability to inhibit specific kinases involved in cancer progression has been investigated. Kinase inhibitors derived from pyrido[2,3-d]pyrimidine frameworks are known to target pathways crucial for tumor growth. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines, indicating potential as anticancer agents .

Antibacterial and Antifungal Activities

The compound has been evaluated for antibacterial and antifungal activities. Early screenings suggested moderate efficacy against certain bacterial strains, although further studies are needed to confirm these findings and elucidate mechanisms of action .

Antiviral Screening

A set of pyrido[2,3-d]pyrimidine derivatives was synthesized and screened against HIV-1 and other viruses. Results indicated that certain modifications led to enhanced protective effects against viral infections .

Kinase Inhibition

A study focused on the inhibition of dihydrofolate reductase (DHFR) by similar compounds showed promising results in reducing cell proliferation in cancer models. The findings suggest that modifications to the compound can enhance its inhibitory effects on cancer-related pathways .

Antibacterial Activity

In vitro tests revealed that certain derivatives exhibited significant antibacterial properties against Gram-positive bacteria, suggesting a potential role in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The following table summarizes key structural differences and similarities with related compounds:

*Calculated based on molecular formulae; exact values may vary.

Key Observations:

- Electron-Withdrawing Groups : The target compound’s 4-fluorophenylthio group introduces moderate electron-withdrawing effects, whereas the bromophenyl analog () has stronger electron withdrawal due to bromine .

- Linker Flexibility : The thioacetyl group in the target compound may enhance lipophilicity compared to the oxygen-based acetyl linker in the bromophenyl analog .

- Heterocyclic Core: Pyran-2-one (target) vs.

Physicochemical Properties

- Melting Points : Compounds in with piperazine/piperidine scaffolds show melting points ranging from 132°C to 230°C. The target compound’s melting point is likely within this range, influenced by its fluorophenylthio group .

- Solubility : The thioether linkage in the target compound may reduce aqueous solubility compared to oxygen-linked analogs (e.g., BJ12865 in ) but improve membrane permeability .

Q & A

Q. Yield Optimization :

- Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis (common in acetylated intermediates) .

- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents) to drive reactions to completion .

- Purify intermediates via column chromatography or recrystallization to minimize side products.

Basic: Which spectroscopic techniques are critical for confirming the compound’s structural identity?

Answer:

- 1H/13C NMR : Assign signals for the fluorophenyl group (δ ~7.3–7.5 ppm for aromatic protons; ¹³C ~162 ppm for C-F coupling), piperidinyl protons (δ ~3.0–4.0 ppm for N-acetyl and ether oxygens), and pyran-2-one carbonyl (δ ~165–170 ppm) .

- HRMS : Validate molecular formula (e.g., expected [M+H]+ ion for C19H21FNO4S: 378.1142) with <2 ppm error .

- IR Spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹ for pyran-2-one and thioacetate groups) .

Advanced: How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?

Answer:

- Substituent Variation : Replace the 4-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups (NO2, CF3) to assess electronic effects on target binding .

- Piperidine Modifications : Introduce methyl or ethyl groups at the piperidine nitrogen to study steric effects on receptor interaction .

- Pyran-2-one Alterations : Substitute the 6-methyl group with bulkier alkyl chains or heterocycles to probe hydrophobic interactions.

- Assays : Use in vitro enzyme inhibition (e.g., kinase assays) or cell viability tests (e.g., IC50 determination) paired with molecular docking to correlate structural changes with activity .

Advanced: What strategies resolve contradictions between computational predictions and experimental pharmacokinetic data?

Answer:

- Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and solubility experimentally to validate in silico predictions (e.g., ChemAxon, ACD/Labs). Discrepancies may arise from unaccounted crystal packing or hydration effects .

- Metabolic Stability : Compare predicted CYP450 metabolism (via software like Schrödinger) with in vitro microsomal assays. Adjust computational models using experimental half-life data .

- Permeability : Use Caco-2 or PAMPA assays to confirm passive diffusion vs. active transport mechanisms, which may differ from MD simulations .

Basic: What are key considerations in designing stability studies under varying pH and temperature conditions?

Answer:

- Experimental Design : Use a factorial design (e.g., pH 1.2, 4.5, 7.4; temperatures 25°C, 40°C) with replicate samples (n=3) to assess degradation kinetics .

- Analytical Methods : Quantify degradation products via UPLC-MS at timed intervals. Focus on hydrolytic cleavage of the thioacetate or pyran-2-one moieties .

- Statistical Analysis : Apply Arrhenius equations to predict shelf-life at room temperature from accelerated stability data .

Advanced: How can in vitro and in vivo models be optimized to assess toxicity and mechanism of action?

Answer:

- In Vitro :

- Use high-content screening (HCS) with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) to detect early apoptosis .

- Perform kinase profiling panels to identify off-target effects .

- In Vivo :

- Dose rodents with 10–100 mg/kg (oral/i.p.) and collect plasma/tissue samples for LC-MS bioanalysis. Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .

- Conduct histopathology on organs (liver, kidneys) to correlate biochemical markers with tissue damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.